

Application Notes and Protocols for 2-Allyl-4-ethoxyphenol

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Compound of Interest

Compound Name: 2-Allyl-4-ethoxyphenol

Cat. No.: B122652

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis, characterization, and biological evaluation of **2-Allyl-4-ethoxyphenol**. The protocols are intended to guide researchers in the potential applications of this compound in antioxidant, anti-inflammatory, and cytotoxicity studies.

Physicochemical Properties and Characterization

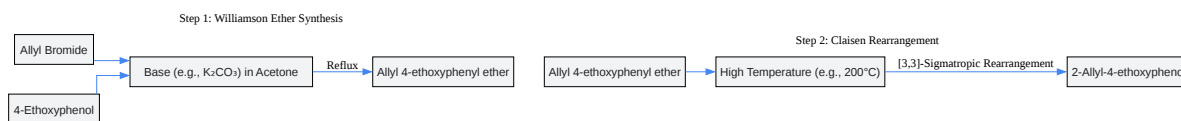
2-Allyl-4-ethoxyphenol is a phenolic compound with potential biological activities. Below is a summary of its key physicochemical properties. While experimental data for **2-Allyl-4-ethoxyphenol** is limited, data for the closely related compound 2-Allyl-4-methoxyphenol is provided for comparison.

| Property | 2-Allyl-4-ethoxyphenol (Predicted/Supplier Data) | 2-Allyl-4-methoxyphenol (Experimental Data)[1][2] |
|---------------------|---|--|
| Molecular Formula | C ₁₁ H ₁₄ O ₂ [3] | C ₁₀ H ₁₂ O ₂ [1] |
| Molecular Weight | 178.23 g/mol [3] | 164.20 g/mol [1] |
| Appearance | - | Colorless or pale yellow liquid[4] |
| Solubility | - | Soluble in ethanol and other organic solvents, insoluble in water. |
| ¹ H NMR | Predicted shifts based on structure | See PubChem CID 346056 for experimental data[1] |
| ¹³ C NMR | Predicted shifts based on structure | See PubChem CID 346056 for experimental data[1] |
| Mass Spectrometry | m/z 178.10 [M] ⁺ (Predicted) | m/z 164 [M] ⁺ , 149, 131[1] |

Synthesis Protocol: Claisen Rearrangement

A plausible synthetic route to **2-Allyl-4-ethoxyphenol** is via a two-step process involving Williamson ether synthesis followed by a Claisen rearrangement.[5][6][7][8]

Workflow for Synthesis of 2-Allyl-4-ethoxyphenol



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Caption: Synthetic pathway for **2-Allyl-4-ethoxyphenol**.

Detailed Protocol:

Step 1: Synthesis of Allyl 4-ethoxyphenyl ether (Williamson Ether Synthesis)

- To a solution of 4-ethoxyphenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.
- Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, filter the reaction mixture to remove potassium carbonate.
- Evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure allyl 4-ethoxyphenyl ether.

Step 2: Synthesis of **2-Allyl-4-ethoxyphenol** (Claisen Rearrangement)

- Heat the purified allyl 4-ethoxyphenyl ether (1 equivalent) neat (without solvent) to 180-200°C in an inert atmosphere (e.g., under nitrogen or argon).
- Maintain this temperature for 2-4 hours, monitoring the rearrangement by TLC.
- Cool the reaction mixture to room temperature.
- The crude product, **2-Allyl-4-ethoxyphenol**, can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.^[9]

Biological Activity Evaluation Protocols

The following are detailed protocols for assessing the antioxidant, anti-inflammatory, and cytotoxic activities of **2-Allyl-4-ethoxyphenol**.

Antioxidant Activity: DPPH Radical Scavenging Assay^{[10][11][12]}

This assay measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

- Prepare a stock solution of **2-Allyl-4-ethoxyphenol** in methanol or ethanol.
- Prepare a series of dilutions of the stock solution to obtain a range of concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).
- Prepare a 0.1 mM solution of DPPH in methanol.
- In a 96-well plate, add 100 µL of each concentration of the test compound solution to triplicate wells.
- Add 100 µL of the DPPH solution to each well.
- For the control, add 100 µL of methanol/ethanol to triplicate wells instead of the test compound.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
- Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.

Comparative Data for a Related Compound:

| Compound | DPPH Scavenging Activity (IC ₅₀) |
|-------------------------|--|
| 2-Allyl-4-methoxyphenol | Potent radical-scavenging activity has been reported. [10] |

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)[\[14\]](#)[\[15\]](#)[\[16\]](#)

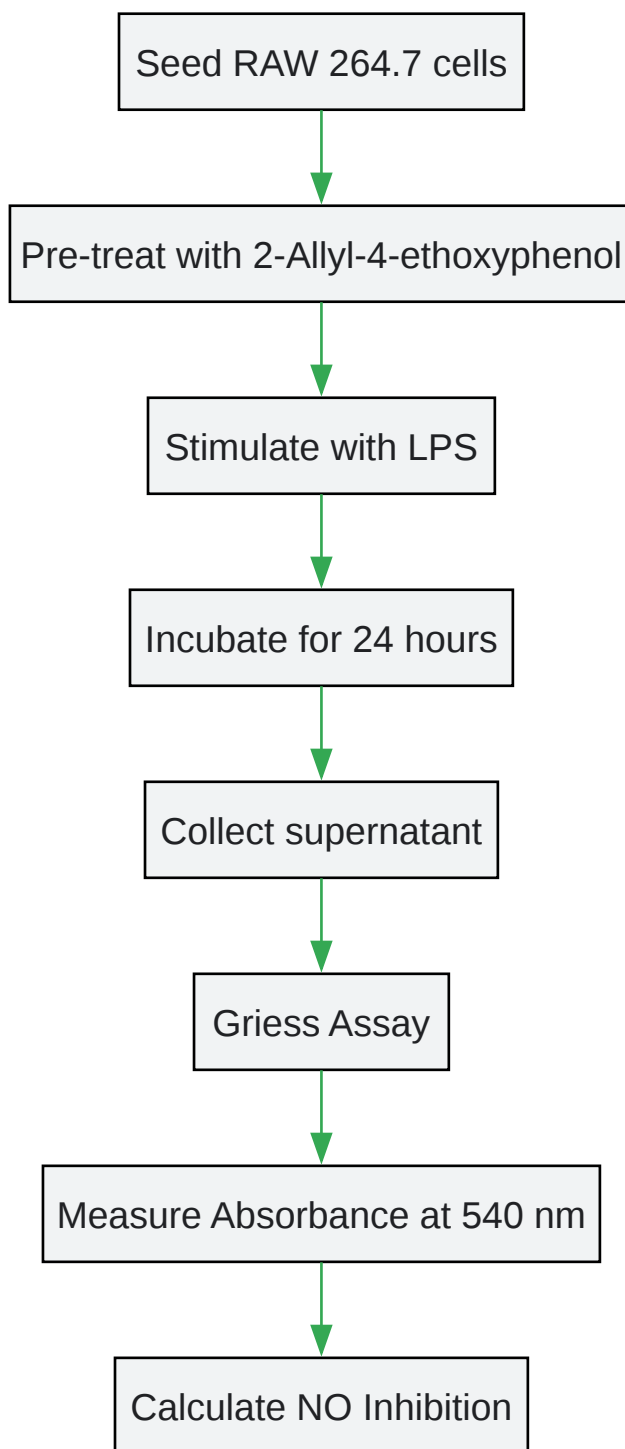
This assay determines the inhibitory effect of the compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

- Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
- Prepare various concentrations of **2-Allyl-4-ethoxyphenol** in the culture medium.
- Pre-treat the cells with the different concentrations of the test compound for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated cells will serve as a negative control.
- After incubation, collect 50 µL of the culture supernatant from each well.
- Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.

- Create a standard curve using known concentrations of sodium nitrite.
- Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control.
- Determine the IC₅₀ value.

Workflow for Anti-inflammatory Assay



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Caption: Workflow for the nitric oxide inhibition assay.

Cytotoxicity Assay: MTT Assay[17][18][19]

This colorimetric assay assesses the effect of the compound on cell viability and proliferation.

Protocol:

- Seed cancer cells (e.g., MCF-7, HeLa, or A549) in a 96-well plate at an appropriate density (e.g., 5×10^3 cells/well) and allow them to attach overnight.
- Treat the cells with various concentrations of **2-Allyl-4-ethoxyphenol** (e.g., 1, 10, 25, 50, 100 $\mu\text{g/mL}$) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
- After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C .
- Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC_{50} value (the concentration that inhibits 50% of cell growth).

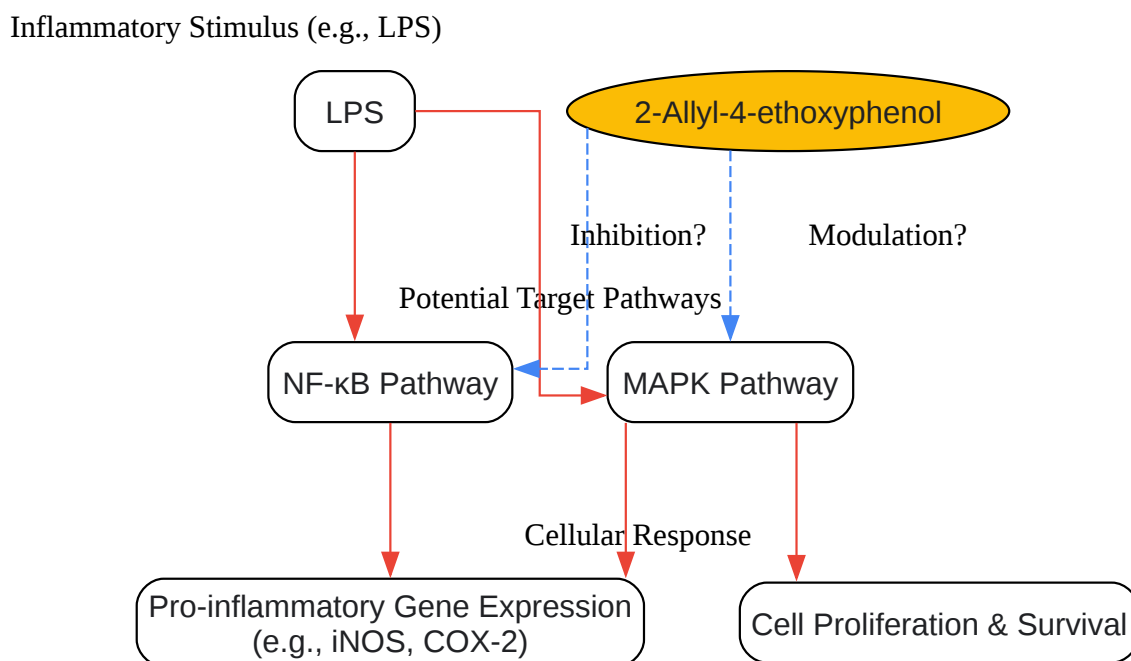
Comparative Data for a Related Compound:

| Compound | Cell Line | Cytotoxicity (IC_{50}) |
|--------------------------------------|-----------------------------|---|
| 4-Allyl-2-methoxyphenyl propionate | MCF-7 (human breast cancer) | 0.400 $\mu\text{g/mL}$ [11] |
| 4-Allyl-2-methoxyphenyl butanoate | MCF-7 (human breast cancer) | 5.73 $\mu\text{g/mL}$ [11] |
| 4-Allyl-2-methoxyphenyl isobutanoate | MCF-7 (human breast cancer) | 1.29 $\mu\text{g/mL}$ [11] |

Potential Signaling Pathways

Phenolic compounds are known to modulate various signaling pathways involved in inflammation and cancer.[12][13] While the specific pathways affected by **2-Allyl-4-ethoxyphenol** require experimental validation, it is plausible that it could interact with key inflammatory and cell survival pathways such as NF- κ B and MAPK.

Potential Signaling Pathway Interactions



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Caption: Potential signaling pathways modulated by **2-Allyl-4-ethoxyphenol**.

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